An In-Depth Technical Guide on Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
An In-Depth Technical Guide on Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
An Overview of a Promising Scaffold in Drug Discovery
This technical guide serves to consolidate the available scientific and technical information regarding the chemical properties of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate. This molecule, identified by the CAS number 164329-39-9, belongs to the broader class of imidazo[1,2-a]quinoxaline derivatives.[1] While specific in-depth research on this particular compound is limited in publicly accessible literature, it is recognized as a pharmaceutical intermediate used in the synthesis of various active compounds.[2] This guide will provide a comprehensive overview of the general chemical characteristics, synthetic approaches, and biological significance of the imidazo[1,2-a]quinoxaline scaffold, drawing parallels where appropriate to the title compound.
Core Chemical Properties
Detailed experimental data for Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate is not extensively reported. However, based on its chemical structure and information from safety data sheets, some properties can be inferred.
Table 1: Physicochemical and Safety Data
| Property | Value | Source |
| CAS Number | 164329-39-9 | [3][4] |
| Molecular Formula | C₁₅H₁₅N₃O₃ | Inferred from name |
| Molecular Weight | 285.29 g/mol | Inferred from formula |
| Physical Form | Solid (assumed) | General for similar compounds |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501 | [4] |
Note: Quantitative data such as melting point, boiling point, and solubility for this specific compound are not available in the cited search results.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate was not found, the synthesis of the parent imidazo[1,2-a]quinoxaline scaffold is well-documented. These methods generally involve the condensation and cyclization of appropriate precursors.
A common synthetic route to quinoxaline derivatives, the core of the target molecule, involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[5][6] The synthesis of the fused imidazole ring can be achieved through various methods, including the reaction of a 2-aminoquinoxaline with an α-haloketone.
A plausible, generalized synthetic pathway for imidazo[1,2-a]quinoxaline derivatives is depicted below.
Caption: Generalized synthetic workflow for imidazo[1,2-a]quinoxalines.
Biological Significance and Potential Applications
The imidazo[1,2-a]quinoxaline scaffold is a "privileged structure" in medicinal chemistry, indicating its recurring presence in biologically active compounds.[7] Derivatives of this heterocyclic system have been extensively investigated for a range of therapeutic applications, particularly in oncology.
Research has highlighted the potential of imidazo[1,2-a]quinoxalines as:
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Anticancer Agents: Numerous studies have demonstrated the potent cytotoxic activities of imidazo[1,2-a]quinoxaline derivatives against various cancer cell lines, including melanoma.[8][9][10] Some analogues, referred to as "imiqualines," have shown remarkable in vitro activity against A375 melanoma cells, with IC50 values in the nanomolar range.[10]
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Kinase Inhibitors: This class of compounds has been explored as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[11] For instance, certain derivatives have been identified as inhibitors of IKK1 and IKK2, key enzymes in the NF-κB signaling pathway, which is implicated in inflammation and cancer.[11]
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Antiproliferative Agents: New derivatives of the related pyrrolo[1,2-a]quinoxaline have demonstrated cytotoxic potential against several leukemia cell lines.[12]
The biological activity of these compounds is often linked to their ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation and survival. The specific biological role and mechanism of action of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate have not been reported, but its structural similarity to these biologically active compounds suggests its potential as a valuable intermediate in the development of novel therapeutics.
Caption: Biological activities of the imidazo[1,2-a]quinoxaline scaffold.
Future Directions
The lack of detailed public data on Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate presents an opportunity for further research. Future studies could focus on:
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De novo Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol for this specific molecule, along with a thorough characterization of its physicochemical properties (e.g., melting point, solubility) and spectral data (NMR, IR, Mass Spectrometry).
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Biological Screening: Evaluation of its cytotoxic and antiproliferative activities against a panel of cancer cell lines to determine its potential as a therapeutic agent.
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Mechanism of Action Studies: Investigation into its molecular targets and the signaling pathways it may modulate to understand its biological effects.
References
- 1. 164329-39-9[Imidazo[1,2-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-1,8-dimethyl-4-oxo-, ethyl ester 98%]- Jizhi Biochemical [acmec.com.cn]
- 2. targetmol.cn [targetmol.cn]
- 3. 164329-39-9|Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate|BLD Pharm [bldpharm.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]
- 8. Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action [pubmed.ncbi.nlm.nih.gov]
- 9. New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2- a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
